N-(3,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-formylindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-8-16(9-14(13)2)20-19(23)11-21-10-15(12-22)17-5-3-4-6-18(17)21/h3-10,12H,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNSNJUWVRKWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642937 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Indole Core Functionalization via Iminization and Acetylation
A foundational approach involves constructing the indole-formyl-acetamide scaffold through sequential iminization and acetylation. Bello et al. demonstrated that 3-indolecarbaldehyde undergoes iminization with 3,4-dimethylaniline in the presence of acetic anhydride and triethylamine, yielding intermediate Schiff bases. Subsequent acetylation at the indole nitrogen is achieved using bromoacetamide derivatives under mild alkylation conditions (dichloromethane, 25°C, 24–48 h). This method emphasizes regioselectivity, with the formyl group directing substitution to the indole N1 position.
Reaction Scheme
- Iminization :
$$ \text{Indole-3-carbaldehyde} + \text{3,4-Dimethylaniline} \xrightarrow{\text{Ac}2\text{O, Et}3\text{N}} \text{Schiff Base Intermediate} $$ - Acetylation :
$$ \text{Schiff Base} + \text{2-Bromo-N-(3,4-dimethylphenyl)acetamide} \xrightarrow{\text{DCM, Pyridine}} \text{Target Compound} $$
Yields for analogous structures range from 45–85%, depending on the electron-withdrawing effects of substituents.
Friedel-Crafts Alkylation for Direct Indole-Acetamide Coupling
An alternative route employs Friedel-Crafts alkylation to directly couple pre-formed acetamide units to the indole core. Kouznetsov et al. optimized this method using Lewis acids (e.g., AlCl₃) to activate 2-chloro-N-(3,4-dimethylphenyl)acetamide, enabling electrophilic attack at the indole N1 position. The formyl group is introduced post-alkylation via oxidation of a 3-methylindole precursor using sodium tungstate (Na₂WO₄) and hydrogen peroxide (H₂O₂).
Key Reaction Parameters
- Temperature: 0–5°C (to minimize side reactions)
- Solvent: Dichloromethane or toluene
- Oxidation Conditions: 10% H₂O₂, Na₂WO₄ (0.1 equiv), 60°C, 6 h
This method achieves 68–72% overall yield but requires strict moisture control to prevent hydrolysis of the chloroacetamide intermediate.
Advanced Methodologies for Structural Elaboration
Protecting Group Strategies for Enhanced Regioselectivity
To prevent undesired side reactions during formylation, researchers have adopted protective acetyl groups at the indole N1 position. A two-step protocol involves:
- N-Acetylation : Treating indole with acetic anhydride under reflux (110°C, 2 h) to form 1-acetylindole.
- Vilsmeier-Haack Formylation : Introducing the formyl group at C3 using POCl₃ and DMF (−10°C → RT, 4 h).
- Deprotection and Acetamide Coupling : Hydrolysis of the acetyl group (NaOH/EtOH) followed by alkylation with bromoacetamide derivatives.
This approach improves C3 formylation yields to 82–89% but adds two extra steps compared to direct methods.
Microwave-Assisted Synthesis for Rapid Cyclization
Recent innovations leverage microwave irradiation to accelerate key steps. For example, cyclocondensation of 3-formylindole with 3,4-dimethylphenyl isocyanate under microwave conditions (100 W, 120°C, 15 min) reduces reaction times from 24 h to <30 min while maintaining 78% yield. This method minimizes thermal degradation of the formyl group, which is critical for preserving product integrity.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Iminization-Acetylation | Schiff base formation → Alkylation | 45–50 | High regioselectivity | Multi-step, moderate yields |
| Friedel-Crafts | Alkylation → Oxidation | 68–72 | Direct coupling | Moisture-sensitive intermediates |
| Protecting Group | Acetylation → Formylation → Deprotection | 82–89 | Excellent C3 selectivity | Extended synthesis time |
| Microwave | Microwave-assisted cyclocondensation | 78 | Rapid, energy-efficient | Specialized equipment required |
Optimization Challenges and Solutions
Managing Formyl Group Reactivity
The electron-deficient formyl group at C3 increases susceptibility to nucleophilic attack, complicating subsequent reactions. Strategies to mitigate this include:
Scaling-Up Alkylation Reactions
Industrial-scale synthesis faces challenges in mixing efficiency due to the viscosity of dichloromethane solutions. Patent data suggests switching to methyl tert-butyl ether (MTBE) improves mixing and reduces solvent costs by 40% while maintaining 85% yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The indole moiety may play a crucial role in these interactions due to its aromatic nature and ability to participate in hydrogen bonding.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Structural and Electronic Modifications
- Phenyl Ring Substitutions: Methyl vs. Methoxy Groups: The target compound’s 3,4-dimethylphenyl group enhances lipophilicity compared to the 3,4-dimethoxyphenyl analog (K788-4304), which may improve membrane permeability but reduce solubility . Cyclohexyl vs. Aromatic Groups: Replacement of the aromatic phenyl ring with a cyclohexyl group (as in N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide) introduces conformational flexibility, which could influence binding affinity to hydrophobic targets .
- Indole Modifications: Formyl vs. Hydroxyimino Groups: The 3-formyl group in the target compound contrasts with the hydroxyimino methyl substituent in antioxidant derivatives from . The formyl group’s electrophilic nature may facilitate covalent interactions with biological nucleophiles, while hydroxyimino groups could enhance radical-scavenging activity . 2-Methylindole: The addition of a methyl group at position 2 of the indole ring (as in N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide) may sterically hinder interactions with enzymes or receptors .
Biological Activity
N-(3,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure incorporates an indole moiety, which is known for various pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Chemical Name : this compound
- CAS Number : 328974-17-0
- Molecular Formula : C19H18N2O2
- Molecular Weight : 306.36 g/mol
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that derivatives of indole can inhibit the growth of various cancer cell lines. The presence of the 3,4-dimethylphenyl group may enhance this activity due to its electron-donating properties, which can stabilize reactive intermediates during metabolic processes .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A431 (skin cancer) | 1.98 ± 1.22 |
| Doxorubicin | A431 (skin cancer) | Reference Standard |
The mechanism by which this compound exerts its anticancer effects likely involves:
- Apoptosis Induction : The compound may promote apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It potentially disrupts the cell cycle at specific checkpoints, inhibiting cell proliferation.
Antimicrobial Activity
Indole derivatives have also been noted for their antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Case Studies and Research Findings
A notable study explored the structure-activity relationship (SAR) of various indole derivatives, including this compound. The findings indicated that:
- Substituent Effects : The presence of methyl groups on the phenyl ring was crucial for enhancing cytotoxicity against tumor cells.
- Hydrophobic Interactions : Molecular dynamics simulations suggested that hydrophobic interactions play a significant role in binding affinity to target proteins involved in cancer progression .
Q & A
What are the recommended multi-step synthetic routes for N-(3,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, and how can reaction conditions be optimized?
Basic Research Question
The synthesis involves coupling indole derivatives with substituted acetamides. Key steps include:
- Indole formylation : Introduce the formyl group at the 3-position of indole using Vilsmeier-Haack conditions (POCl₃/DMF) .
- Acetamide coupling : React the formylated indole with N-(3,4-dimethylphenyl)chloroacetamide via nucleophilic substitution. Use a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate the reaction .
- Optimization : Control temperature (60–80°C) and reaction time (8–12 hrs) to maximize yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
How can structural confirmation and purity of this compound be validated?
Basic Research Question
Use a combination of spectroscopic and analytical methods:
- NMR : Confirm the presence of the formyl proton (δ 9.8–10.2 ppm in ¹H NMR) and aromatic protons from the dimethylphenyl group (δ 6.8–7.4 ppm) .
- Mass spectrometry : Validate molecular weight (306.36 g/mol) via high-resolution MS .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
What strategies address low yields in the final coupling step of this compound?
Advanced Research Question
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) to enhance coupling efficiency .
- Solvent effects : Switch to THF or DMSO to improve solubility of intermediates .
- Protecting groups : Temporarily protect the formyl group (e.g., as a ketal) during coupling to prevent side reactions .
How do substituents on the phenyl ring (e.g., methyl vs. methoxy) influence biological activity?
Advanced Research Question
Substituents modulate lipophilicity and electronic properties, impacting target binding:
- Methyl groups : Enhance lipophilicity, improving membrane permeability but potentially reducing solubility. Observed in analogues with increased cytotoxicity .
- Methoxy groups : Introduce hydrogen-bonding capacity, improving receptor affinity in kinase inhibition assays .
- SAR studies : Compare IC₅₀ values of analogues using in vitro enzyme assays (e.g., Bcl-2/Mcl-1 inhibition) .
How can contradictions in reported biological activity data for structural analogues be resolved?
Advanced Research Question
Discrepancies may arise from assay variability or conformational flexibility. Resolution methods:
- Computational docking : Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., Bcl-2 family proteins) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .
- Dose-response validation : Re-test compounds under standardized assay conditions (e.g., fixed ATP concentrations in kinase assays) .
What methodologies elucidate the compound’s interaction with biological targets like enzymes or receptors?
Advanced Research Question
Mechanistic studies require multi-disciplinary approaches:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for target proteins .
- X-ray crystallography : Resolve co-crystal structures to identify key binding residues (e.g., hydrogen bonds with the formyl group) .
- Molecular dynamics simulations : Simulate binding stability over 100 ns trajectories using AMBER or GROMACS .
What are the key challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
Scale-up hurdles include cost, reproducibility, and safety:
- Catalyst recycling : Optimize Pd recovery via precipitation or immobilized catalysts .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress .
How does the compound’s stability under physiological conditions impact its therapeutic potential?
Advanced Research Question
Assess stability via:
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .
- pH-dependent hydrolysis : Test susceptibility of the formyl and amide groups in buffers (pH 1–10) .
- Metabolite identification : Use liver microsomes to identify cytochrome P450-mediated oxidation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
